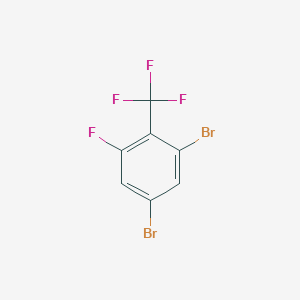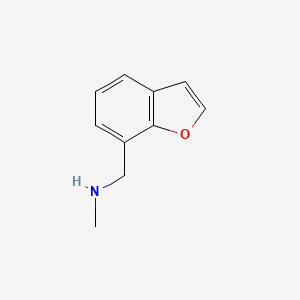![molecular formula C23H22FN5O B12273967 7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12273967.png)
7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in medicinal chemistry due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoxaline ring: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the piperidine moiety: This involves the alkylation of the quinoxaline derivative with a suitable piperidine derivative.
Formation of the quinazolinone core: This step typically involves the cyclization of an appropriate intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline or quinazolinone rings.
Substitution: The fluorine atom and other substituents on the rings can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful as a lead compound in drug discovery.
Medicine: The quinazolinone core is known for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one likely involves interaction with specific molecular targets in the body. These could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved would depend on the specific biological activity of the compound, which would need to be determined through further research.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one
- 3-(7-Fluoro-3-methylquinoxalin-2-yl)-3-oxopropanenitrile
Uniqueness
What sets 7-Fluoro-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core with a piperidine and quinoxaline moiety. This structure may confer unique biological activity and chemical reactivity, making it a valuable compound for further study.
属性
分子式 |
C23H22FN5O |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
7-fluoro-3-[[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H22FN5O/c1-15-22(27-20-5-3-2-4-19(20)26-15)28-10-8-16(9-11-28)13-29-14-25-21-12-17(24)6-7-18(21)23(29)30/h2-7,12,14,16H,8-11,13H2,1H3 |
InChI 键 |
OAQNEHRGIVQYNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12273887.png)
![1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate](/img/structure/B12273903.png)
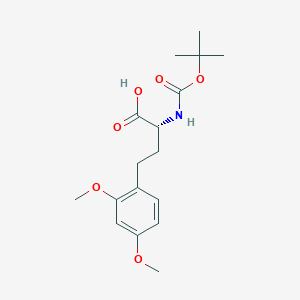
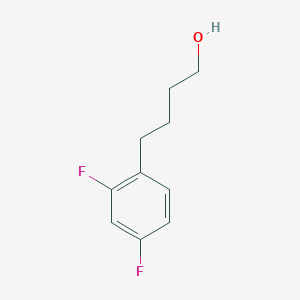
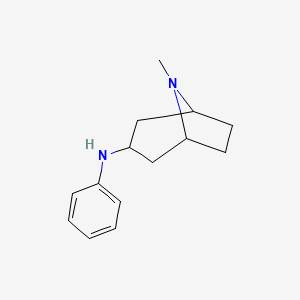
![[5-(Methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12273910.png)
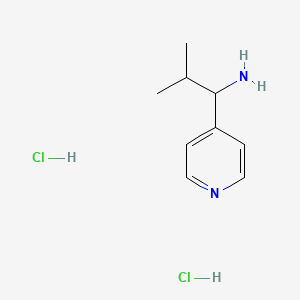

![1-(3,4-Dihydroxyphenyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12273928.png)
![2,2,2-trifluoro-N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12273942.png)
![2-[(1-{Pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12273947.png)
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B12273955.png)
